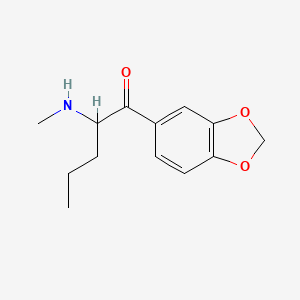
Pentylon
Übersicht
Beschreibung
- Pentylon, auch bekannt als β-Keto-Methylbenzodioxolylpentanamin, ist ein Stimulans, das in den 1960er Jahren entwickelt wurde.
- Es gehört zur Klasse der substituierten Cathinone, die Derivate des Phenethylamins sind.
- This compound wurde in Produkten nachgewiesen, die unter verschiedenen Namen verkauft werden, darunter „NRG-1“ und „NRG-3“, oft in Kombination mit anderen Cathinon-Derivaten .
Wissenschaftliche Forschungsanwendungen
- Die Anwendungen von Pentylon erstrecken sich über mehrere Bereiche:
Chemie: Es dient als wertvolle Forschungsverbindung für die Untersuchung substituierter Cathinone.
Biologie: Forscher untersuchen seine Auswirkungen auf Neurotransmittersysteme und zelluläre Prozesse.
Medizin: Obwohl this compound nicht für die medizinische Anwendung zugelassen ist, sind seine pharmakologischen Eigenschaften von Interesse.
Wirkmechanismus
- This compound wirkt als Serotonin-Noradrenalin-Dopamin-Wiederaufnahmehemmer (SNDRI) und als Serotonin-Freisetzungsmittel.
- Es beeinflusst die Neurotransmitterspiegel, indem es ihre Wiederaufnahme blockiert und ihre Freisetzung fördert.
- Die genauen molekularen Zielstrukturen und Pfade, die daran beteiligt sind, erfordern weitere Untersuchungen.
Wirkmechanismus
Target of Action
Pentylone, also known as bk-Methyl-K, primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means it inhibits the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .
Biochemical Pathways
It is known that the compound’s interaction with its targets can lead to an overexpression of immediate-early genes (iegs), such as arc and c-fos in the dorsal striatum (ds) and ventral striatum (vs), as well as bdnf in the medial prefrontal cortex (mpfc) . These genes are often used as markers of neuronal activity.
Pharmacokinetics
Like other synthetic cathinones, it is likely that pentylone is absorbed in the gastrointestinal tract following oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The increased concentration of neurotransmitters in the synaptic cleft due to the action of Pentylone can lead to a range of effects at the molecular and cellular level. These include increased neuronal activity, changes in gene expression, and potential neurotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentylone. For instance, the illicit drug market is continually evolving, with constant modifications to the chemical structure of synthetic cathinones like Pentylone . These modifications can alter the compound’s potency, duration of action, and side effect profile. Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the effects of Pentylone .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it interacts with the transporters of these neurotransmitters, blocking their reuptake into the neuron and thus increasing their concentration in the synaptic cleft .
Cellular Effects
The increased concentration of these neurotransmitters in the synaptic cleft due to the action of Pentylone can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to these neurotransmitters, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, Pentylone exerts its effects by binding to the transporters of serotonin, norepinephrine, and dopamine, inhibiting their reuptake . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors on the postsynaptic neuron, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that its effects would be relatively short-lived, as the neurotransmitters it affects are typically rapidly metabolized and their transporters recycled .
Dosage Effects in Animal Models
Like other stimulants, it is likely that its effects would be dose-dependent, with higher doses potentially leading to toxic or adverse effects .
Metabolic Pathways
Given its structure and mechanism of action, it is likely that it would be metabolized by enzymes in the liver, potentially leading to a variety of metabolites .
Transport and Distribution
Given its lipophilic nature, it is likely that it would be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action, it is likely that it would be found in areas of the cell where the transporters it affects are located, such as the presynaptic neuron .
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und industrielle Produktionsverfahren für Pentylon nicht allgemein dokumentiert.
- Es ist wahrscheinlich, dass es durch chemische Reaktionen mit Vorläuferverbindungen synthetisiert wird.
- Forscher haben this compound als Metaboliten von N,N-Dimethylthis compound identifiziert .
Analyse Chemischer Reaktionen
- Pentylon kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen bleiben aufgrund der begrenzten verfügbaren Daten ungeklärt.
- Die bei diesen Reaktionen gebildeten Hauptprodukte sind nicht gut dokumentiert.
Vergleich Mit ähnlichen Verbindungen
- Pentylon weist Ähnlichkeiten mit anderen Cathinonen auf, wie z. B. α-PVP, Dithis compound und N-Ethylthis compound.
- Seine Einzigartigkeit liegt in seiner spezifischen chemischen Struktur und seinen pharmakologischen Wirkungen.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLULIEUUXXSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401014183 | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698963-77-8 | |
| Record name | Pentylone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698963-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentylone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentylone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401014183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTYLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



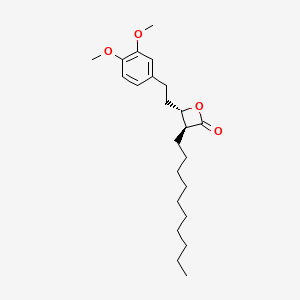
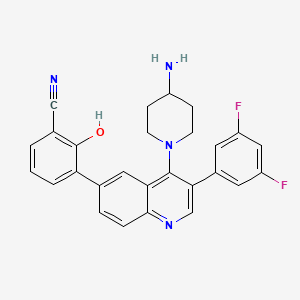
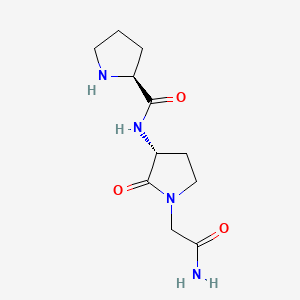


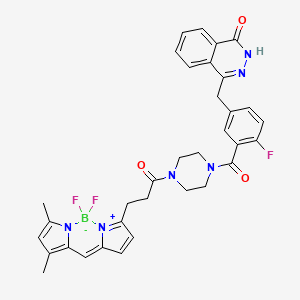
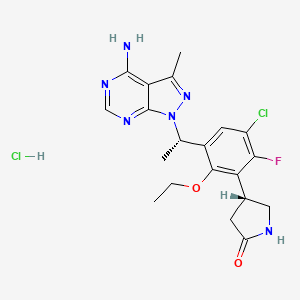
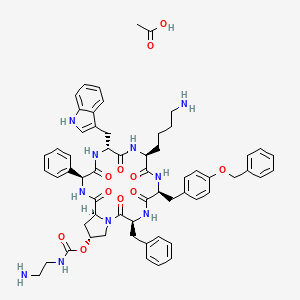
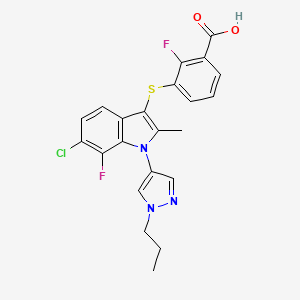
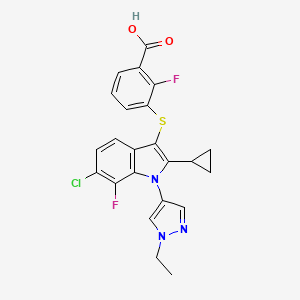
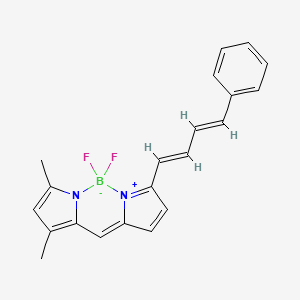
![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
